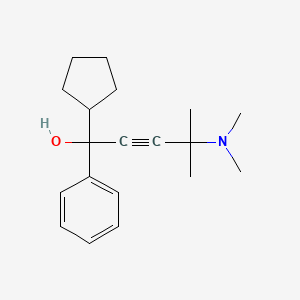

![molecular formula C21H29N3O4 B6054504 N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054504.png)

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DDAVP, is a synthetic analog of vasopressin. It is a peptide hormone that is used to treat various medical conditions such as diabetes insipidus, nocturnal enuresis, and hemophilia A.

Mecanismo De Acción

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by binding to vasopressin receptors in the kidneys and blood vessels. This binding activates a signaling pathway that results in the reabsorption of water in the kidneys and the release of von Willebrand factor in the blood vessels.

Biochemical and Physiological Effects:

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several biochemical and physiological effects. It increases the reabsorption of water in the kidneys, which results in the concentration of urine and the reduction of urine volume. It also increases the release of von Willebrand factor, which is essential for the formation of blood clots.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages and limitations for lab experiments. It is a synthetic analog of vasopressin, which makes it more stable and biologically active. It is also easy to synthesize and has a long shelf life. However, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is expensive and requires specialized equipment for its synthesis and purification.

Direcciones Futuras

There are several future directions for the research on N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One area of research is the development of new analogs of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide with enhanced biological activity and reduced side effects. Another area of research is the investigation of the role of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the regulation of blood pressure and cardiovascular function. Finally, the use of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the treatment of other medical conditions such as hypotension and shock is an area of ongoing research.

Métodos De Síntesis

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is synthesized by modifying the structure of vasopressin. The synthesis involves the addition of a dipeptide to the N-terminal of vasopressin. This modification results in the increased stability of the peptide and enhances its biological activity.

Aplicaciones Científicas De Investigación

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of diabetes insipidus, a condition characterized by excessive thirst and urination. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the reabsorption of water in the kidneys, thereby reducing the volume of urine produced.

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has also been used in the treatment of nocturnal enuresis, a condition characterized by bedwetting in children. It works by reducing the production of urine during the night, thereby reducing the incidence of bedwetting.

Furthermore, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been found to be effective in the treatment of hemophilia A, a bleeding disorder caused by the deficiency of clotting factor VIII. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the release of von Willebrand factor, which is essential for the formation of blood clots.

Propiedades

IUPAC Name |

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-5-10-23(11-6-2)20(25)14-17-21(26)22-9-12-24(17)15-16-7-8-18(27-3)19(13-16)28-4/h5-8,13,17H,1-2,9-12,14-15H2,3-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPRUMHMKAIXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)N(CC=C)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-methylbenzyl)propanamide](/img/structure/B6054431.png)

![2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone](/img/structure/B6054447.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6054451.png)

![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6054460.png)

![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide](/img/structure/B6054463.png)

![2-(3,3-dimethylbutanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054486.png)

![N'-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6054496.png)

![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)

![2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6054506.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6054536.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)

![methyl 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6054547.png)